3-(4-(3-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)-1H-indole
Description
This compound belongs to the class of 1,2,4-triazole derivatives fused with an indole moiety. Its structure features a triazole ring substituted with a 3-methoxyphenyl group at position 4, a methylthio (-SMe) group at position 5, and an indole ring at position 2.
Properties
IUPAC Name |
3-[4-(3-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-23-13-7-5-6-12(10-13)22-17(20-21-18(22)24-2)15-11-19-16-9-4-3-8-14(15)16/h3-11,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYQCDQQLFLOTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SC)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and a suitable nitrile compound under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.
Attachment of the Methylthio Group: The methylthio group is attached through a thiolation reaction, typically using a methylthiolating agent such as methylthiol chloride.
Formation of the Indole Moiety: The indole moiety is synthesized through a Fischer indole synthesis, involving the reaction of a phenylhydrazine derivative with a ketone or aldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-(3-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Methoxyphenyl halides, nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives, reduced indole derivatives.
Substitution: Substituted methoxyphenyl or indole derivatives.
Scientific Research Applications
3-(4-(3-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)-1H-indole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-(3-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points : Analogues with sulfonyl groups (e.g., 5a: 135–137°C) exhibit higher melting points compared to thiophene-sulfonyl derivatives (5c: 104–107°C), suggesting stronger intermolecular interactions in the former .
- Solubility : The indole moiety and methoxy groups likely improve solubility in polar organic solvents, as seen in DMF-based syntheses .
Key Structural-Activity Relationships (SAR)
Methoxy Substitution : The 3-methoxyphenyl group enhances lipophilicity and may improve membrane permeability, as seen in antifungal analogues .
Methylthio Group : The -SMe substituent at position 5 likely contributes to electron-withdrawing effects, stabilizing the triazole ring and modulating reactivity .
Indole Moiety : The indole ring system is associated with interactions via π-stacking or hydrogen bonding, critical for binding to biological targets .
Biological Activity
Overview
3-(4-(3-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)-1H-indole is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive examination of its biological activity, synthesis, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety and a triazole ring, which are known for their biological relevance. The presence of the methoxy and methylthio groups enhances its chemical properties and may contribute to its biological effects.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H16N4OS |
| Molecular Weight | 316.39 g/mol |
| SMILES | CC(C(=O)N)C(=C)N=C(N)N=C(N)S |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Triazole Ring : A cyclization reaction using hydrazine derivatives and nitriles under acidic or basic conditions.
- Introduction of the Methoxyphenyl Group : Achieved through nucleophilic substitution using methoxyphenyl halides.
- Attachment of the Methylthio Group : Conducted via thiolation reactions.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Inhibition of Cell Proliferation : Studies have shown that related triazole derivatives can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU-145) cancer cells .
- Mechanism of Action : The compound may exert its effects by binding to tubulin at the colchicine site, thereby inhibiting tubulin polymerization which is crucial for mitosis .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Broad-Spectrum Activity : Similar triazole compounds have demonstrated efficacy against various bacterial and fungal strains.
- Potential Applications : These properties suggest potential applications in treating infections caused by resistant strains .
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a series of indole-triazole hybrids against several human cancer cell lines. The most potent compound exhibited an IC50 value of 0.403 µM against HeLa cells, indicating strong antiproliferative activity .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of triazole derivatives. The results indicated that certain modifications to the triazole structure significantly enhanced activity against both Gram-positive and Gram-negative bacteria .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell cycle regulation and proliferation.
- Receptor Binding : It could modulate receptor activity that influences cellular signaling pathways related to growth and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
